Cas no 704-46-1 (2-(Trifluoromethyl)phenylacetylene)

2-(Trifluoromethyl)phenylacetylene is a fluorinated aromatic acetylene compound characterized by the presence of a trifluoromethyl (–CF₃) group attached to a phenyl ring bearing an ethynyl (–C≡CH) substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira, Heck, and click chemistry. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the aromatic ring, facilitating selective functionalization. Its stability and compatibility with various reaction conditions make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material science. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2-(Trifluoromethyl)phenylacetylene structure
704-46-1 structure
Product Name:2-(Trifluoromethyl)phenylacetylene
CAS No:704-46-1
MF:C6H9N5O
MW:167.168559789658
CID:39665
PubChem ID:127263177
Update Time:2025-05-20

2-(Trifluoromethyl)phenylacetylene Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)phenylacetylene
    • 2-Ethynyltrifluorotoluene
    • 1-Ethynyl-2-trifluoromethylbenzene
    • 2-ethynyl trifluorotoluene(2-(trifluoromethyl)phenylacetylene)
    • 2'-TRIFLUOROMETHYLPHENYL ACETYLENE
    • C9H5F3
    • 5-Amino-2-carbamoyl-3-methyl-amino-pyrazin
    • 5-amino-3-methylamino-pyrazine-2-carboxylic acid amide
    • 5-Amino-3-(methylamino)-2-pyrazinecarboxamide
    • DTXSID301251926
    • 704-46-1
    • 5-Amino-3-(methylamino)pyrazine-2-carboxamide
    • Inchi: 1S/C6H9N5O/c1-9-6-4(5(8)12)10-2-3(7)11-6/h2H,1H3,(H2,8,12)(H3,7,9,11)
    • InChI Key: AAEAMZQVFLMOBK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=NC(=CN=1)N)NC)N

Computed Properties

  • Exact Mass: 170.03400
  • Monoisotopic Mass: 167.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.222
  • Boiling Point: 45 ºC (8 mmHg)
  • Flash Point: 25 ºC
  • Refractive Index: 1.4760
  • PSA: 0.00000
  • LogP: 2.60040

2-(Trifluoromethyl)phenylacetylene Security Information

  • Hazardous Material transportation number:UN 1993
  • Hazard Category Code: R10
  • Risk Phrases:R10

2-(Trifluoromethyl)phenylacetylene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH17828-1g
2-ethynyl trifluorotoluene(2-(trifluoromethyl)phenylacetylene)
704-46-1
1g
$639.00 2024-04-19

Additional information on 2-(Trifluoromethyl)phenylacetylene

Introduction to 2-(Trifluoromethyl)phenylacetylene (CAS No. 704-46-1) in Modern Chemical Research

The compound 2-(Trifluoromethyl)phenylacetylene, identified by the CAS number 704-46-1, represents a significant advancement in the realm of organic synthesis and pharmaceutical development. This molecule, characterized by its trifluoromethyl-substituted phenyl ring and acetylene functional group, has garnered considerable attention due to its versatile applications in medicinal chemistry, materials science, and catalysis. The unique structural features of this compound contribute to its remarkable reactivity and stability, making it a valuable building block for designing novel therapeutic agents and functional materials.

At the heart of the compound's utility lies its trifluoromethyl group, a substituent known for its ability to modulate electronic properties, metabolic stability, and binding affinity in biological systems. The presence of this group enhances the lipophilicity of the molecule, which is a critical factor in drug design for improving oral bioavailability and membrane permeability. Furthermore, the phenylacetylene core provides a rigid aromatic framework that can be further functionalized to introduce additional pharmacophores or reactive sites. This structural flexibility has enabled researchers to develop a wide array of derivatives with tailored properties for specific applications.

In recent years, significant progress has been made in leveraging 2-(Trifluoromethyl)phenylacetylene for the synthesis of biologically active compounds. For instance, studies have demonstrated its effectiveness in constructing complex heterocyclic scaffolds that mimic natural products with potent pharmacological activities. These include inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), and kinase inhibitors targeting cancer-related signaling pathways. The trifluoromethyl group plays a pivotal role in these applications by enhancing the binding interactions with biological targets, thereby improving the efficacy of the resulting drug candidates.

The compound's reactivity also makes it an excellent precursor for polymerization reactions, leading to the development of advanced materials with unique properties. For example, 2-(Trifluoromethyl)phenylacetylene has been utilized in the synthesis of conductive polymers and organic semiconductors, which are essential components in flexible electronics and optoelectronic devices. The incorporation of the trifluoromethyl group into these materials enhances their thermal stability and chemical resistance, making them more suitable for industrial applications.

Another emerging area where 2-(Trifluoromethyl)phenylacetylene is making significant contributions is in the field of photodynamic therapy (PDT). Researchers have explored its potential as a photosensitizer or as a precursor for synthesizing advanced photosensitizing agents. The acetylene moiety allows for easy modification to introduce chromophores that absorb light at specific wavelengths, while the trifluoromethyl group enhances the singlet oxygen yield upon irradiation. This combination has shown promise in developing more efficient PDT agents for treating cancer and other diseases.

The synthesis of 2-(Trifluoromethyl)phenylacetylene itself is another area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phenylacetylene core. Additionally, computational chemistry approaches have been employed to optimize reaction conditions and predict structural properties, further advancing the field.

In conclusion, 2-(Trifluoromethyl)phenylacetylene (CAS No. 704-46-1) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, material science, and catalysis. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an even greater role in shaping the future of chemical innovation.

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